molecular formula C11H8FNO2 B6366233 6-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% CAS No. 1111111-14-8

6-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366233
CAS RN: 1111111-14-8
M. Wt: 205.18 g/mol
InChI Key: AGPGKABTCDOTGY-UHFFFAOYSA-N
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Description

6-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine (6-FHP) is a chemical compound that has been used in a variety of scientific research applications. It has been studied for its potential uses in a range of biochemical and physiological effects. In

Scientific Research Applications

6-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential uses in a variety of scientific research applications. It has been used in the study of the structure-activity relationship of various compounds, as well as in the development of new drugs. It has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer’s disease.

Mechanism of Action

6-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% has been reported to act as an antagonist of the 5-HT2A receptor. This means that it binds to the receptor and blocks it from responding to its natural ligand, serotonin. This can lead to a decrease in the activity of the receptor and a decrease in the activity of the associated pathways.
Biochemical and Physiological Effects
6-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% has been reported to have a number of biochemical and physiological effects. It has been reported to reduce the activity of the 5-HT2A receptor, which can lead to a decrease in the activity of the associated pathways. It has also been reported to reduce the activity of the enzyme acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can lead to an increase in cognitive function and memory.

Advantages and Limitations for Lab Experiments

6-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% has been reported to have a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to synthesize. It is also relatively stable in solution and has a relatively low toxicity. However, it can be difficult to obtain in large quantities and can be difficult to purify.

Future Directions

There are a number of potential future directions for research into 6-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95%. One potential area of research is to investigate its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. Another potential area of research is to investigate its potential use as an antidepressant or anxiolytic. Additionally, further research into the mechanism of action of 6-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% could lead to a better understanding of its effects and potential uses. Finally, further research into the structure-activity relationship of 6-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% could lead to the development of more effective and selective compounds.

Synthesis Methods

6-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, 95% can be synthesized by a number of methods, including the reaction of 3-fluoro-4-hydroxybenzaldehyde with 2-hydroxypyridine in the presence of an acid catalyst. The reaction has been reported to produce the desired product in yields of up to 95%.

properties

IUPAC Name

6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-8-6-7(4-5-10(8)14)9-2-1-3-11(15)13-9/h1-6,14H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPGKABTCDOTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682660
Record name 6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one

CAS RN

1111111-14-8
Record name 6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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